molecular formula C28H46O7 B1220308 Makisterone B CAS No. 20512-31-6

Makisterone B

Cat. No.: B1220308
CAS No.: 20512-31-6
M. Wt: 494.7 g/mol
InChI Key: ZJISPMMPECVLMY-DBVIDCNDSA-N
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Description

Makisterone B is a phytoecdysteroid, a type of steroid hormone found in plants. It is structurally related to ecdysone, a hormone that regulates molting and metamorphosis in arthropods. This compound has the molecular formula C28H46O7 and is known for its role in plant defense mechanisms against herbivores .

Preparation Methods

Synthetic Routes and Reaction Conditions

Makisterone B can be synthesized through various chemical transformations, including esterification, oxidation, reduction, alkylation, amination, and fluorination . These reactions are typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves the extraction of phytoecdysteroids from plant sources. Plants like ferns, which are rich in phytoecdysteroids, are commonly used for this purpose . The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Makisterone B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Makisterone B has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Makisterone B is structurally similar to other ecdysteroids, including:

Uniqueness

What sets this compound apart from these similar compounds is its specific hydroxylation pattern and its unique biological activities. While all ecdysteroids share a common core structure, the specific functional groups and their positions on the molecule can significantly influence their biological effects .

Properties

CAS No.

20512-31-6

Molecular Formula

C28H46O7

Molecular Weight

494.7 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,7-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H46O7/c1-15(16(2)14-29)10-24(33)27(5,34)23-7-9-28(35)18-11-20(30)19-12-21(31)22(32)13-25(19,3)17(18)6-8-26(23,28)4/h11,15-17,19,21-24,29,31-35H,6-10,12-14H2,1-5H3/t15-,16?,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1

InChI Key

ZJISPMMPECVLMY-DBVIDCNDSA-N

Isomeric SMILES

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)CO

SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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